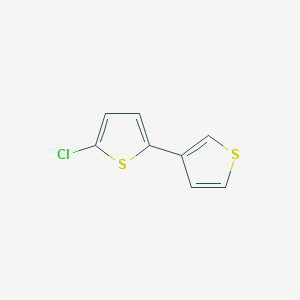
5-Chloro-2,3'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3’-bithiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The presence of a chlorine atom at the 5-position and the bithiophene structure (two thiophene rings connected at the 2 and 3’ positions) imparts unique chemical properties to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3’-bithiophene typically involves the chlorination of 2,3’-bithiophene. One common method is the use of triphosgene as a chlorinating agent . The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.
Industrial Production Methods: Industrial production of 5-Chloro-2,3’-bithiophene may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Various substituted bithiophenes.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Extended conjugated systems and polymers.
Applications De Recherche Scientifique
5-Chloro-2,3’-bithiophene has diverse applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3’-bithiophene in various applications depends on its chemical structure and reactivity. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In pharmaceuticals, its reactivity can be harnessed to modify biological targets through covalent bonding or non-covalent interactions.
Comparaison Avec Des Composés Similaires
2,3’-Bithiophene: Lacks the chlorine atom, resulting in different reactivity and properties.
5-Bromo-2,3’-bithiophene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
2,2’-Bithiophene: Different connectivity of the thiophene rings, leading to distinct electronic properties.
Uniqueness: 5-Chloro-2,3’-bithiophene’s unique combination of a chlorine atom and bithiophene structure provides specific reactivity and properties that are advantageous in certain applications, particularly in organic electronics and materials science.
Propriétés
Formule moléculaire |
C8H5ClS2 |
|---|---|
Poids moléculaire |
200.7 g/mol |
Nom IUPAC |
2-chloro-5-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5ClS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H |
Clé InChI |
ILNBQSXUFCNHFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



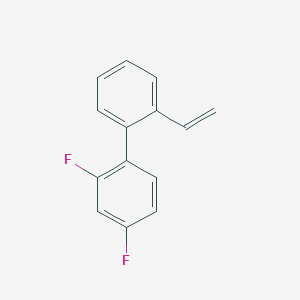
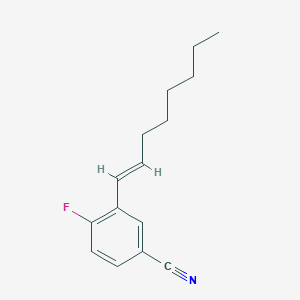
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)

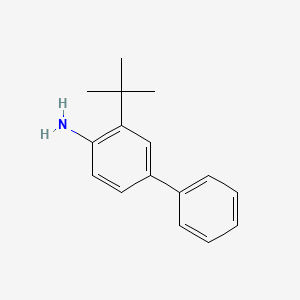
![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)
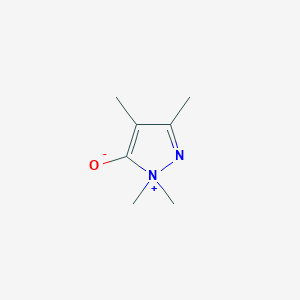
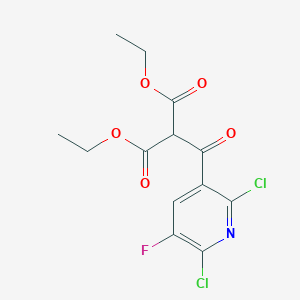

![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)
